molecular formula C6H10F3NO B6227755 2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine CAS No. 1880505-53-2

2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine

Cat. No. B6227755
CAS RN: 1880505-53-2
M. Wt: 169.14 g/mol
InChI Key: XGTXXWPCMBJBCB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxan-4-amine (TFMA) is an organic compound that has seen a wide variety of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of -26.4°C. TFMA has been used in a variety of experiments and studies, from organic chemistry to biochemistry and physiology. It has been studied for its potential to act as a catalyst, as a reagent in organic synthesis, and as a building block in the synthesis of a variety of complex organic compounds.

Mechanism of Action

2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine acts as a weak base and is known to form complexes with a variety of metals, such as iron, aluminum, and zinc. It has also been found to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of purines and pyrimidines. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of purines and pyrimidines. It has also been found to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, it has been found to reduce the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine in lab experiments is that it is relatively inexpensive and easy to synthesize. It is also non-toxic and has a low melting point, which makes it ideal for use in a variety of experiments. However, it is important to note that this compound can be toxic in large doses and should be handled with care. In addition, it can be difficult to synthesize in large quantities due to the need for precise measurements and reaction conditions.

Future Directions

2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine has a wide variety of potential future applications in scientific research. It could be used in the synthesis of a variety of drugs, polymers, and plastics. It could also be used to study the biochemical and physiological effects of its complexes with metals, such as iron, aluminum, and zinc. In addition, it could be used to study the effects of its inhibition of enzymes, such as dihydrofolate reductase and acetylcholinesterase. Finally, it could be used to study the effects of its inhibition of the enzyme monoamine oxidase, which is involved in the breakdown of monoamines.

Synthesis Methods

2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine can be synthesized using a variety of methods, including the reaction of trifluoromethyl iodide with oxalic acid and the reaction of trifluoromethanoic acid with ammonia. In the first method, trifluoromethyl iodide is reacted with oxalic acid in an aqueous solution and the resulting product is then treated with an aqueous solution of sodium hydroxide to yield this compound. In the second method, trifluoromethanoic acid is reacted with ammonia in an aqueous solution and the resulting product is then treated with an aqueous solution of sodium hydroxide to yield this compound.

Scientific Research Applications

2-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine has a wide variety of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a building block in the synthesis of a variety of complex organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of a variety of polymers and plastics.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(trifluoromethyl)oxan-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": [ "2,2,2-trifluoroethanol", "4-bromooxane", "ammonia" ], "Reaction": [ { "Step 1": "4-bromooxane is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 2-(trifluoromethyl)oxan-4-ol." }, { "Step 2": "2-(trifluoromethyl)oxan-4-ol is then treated with thionyl chloride to form the corresponding chloro compound." }, { "Step 3": "The chloro compound is then reacted with ammonia in the presence of a palladium catalyst to form 2-(trifluoromethyl)oxan-4-amine." } ] }

CAS RN

1880505-53-2

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-(trifluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5H,1-3,10H2

InChI Key

XGTXXWPCMBJBCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C(F)(F)F

Purity

95

Origin of Product

United States

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